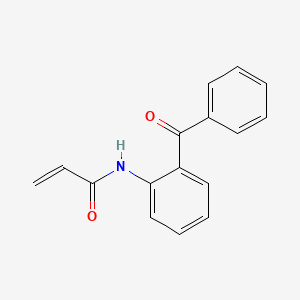

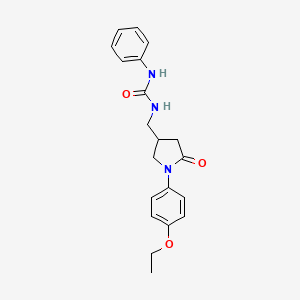

N-(2-benzoylphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-benzoylphenyl)prop-2-enamide derivatives has been explored in various contexts. For instance, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide involved X-ray diffraction, IR, NMR, and UV-Vis spectra, with the molecular structure optimized using hybrid-DFT methods . Similarly, N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides were synthesized as precursors in heterocyclic synthesis, exploiting the unique electrophilic reactivity due to the presence of fluorine atoms . Another approach involved a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives to synthesize N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives . Additionally, N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides were prepared by base-catalyzed cyclization of corresponding 1-aroyl-3-aryl thioureas with acetophenone .

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied. For example, the crystal structure analysis of N-(2,4-Dichlorophenyl)benzamide revealed that the amide group forms a dihedral angle with the benzoyl ring, and the molecules are linked by hydrogen bonds into infinite chains . Similarly, N-(2,6-Dimethylphenyl)benzamide crystallizes with two molecules in the asymmetric unit, with the central bridging unit tilted at angles to the benzoyl ring . The structure of N-(2,3-Dimethylphenyl)benzamide exhibits positional disorder over the aniline ring and is connected through hydrogen bonds into chains . The synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide also provided insights into the dihedral angles between aromatic rings and the orientation of nitro groups .

Chemical Reactions Analysis

The chemical reactivity of N-(2-benzoylphenyl)prop-2-enamide derivatives has been explored in the context of their potential use in heterocyclic synthesis and antifungal activity. The presence of fluorine atoms in N-benzoyl β,β-difluoroenamides enhances their electrophilic reactivity, leading to nucleophilic vinylic substitution reactions . The antifungal activity of various substituted N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides was also assessed, with some compounds exhibiting low to moderate activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives have been characterized using various spectroscopic and computational methods. The optimized geometries, vibrational frequencies, and NMR chemical shift values of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide were found to be in strong agreement with experimental values . The electronic properties, such as calculated energies, excitation energies, oscillator strengths, dipole moments, and frontier orbital energies, were computed using TDDFT-B3LYP methodology . The crystal structure of N-(2,4-Dichlorophenyl)benzamide revealed the formation of infinite chains through hydrogen bonding, indicating solid-state properties . Additionally, the molecular docking investigations of N–((2–Acetylphenyl)carbamothioyl)benzamide against the COVID-19 coronavirus’s primary protease suggest potential biological properties .

Scientific Research Applications

Inhibition of Zika Virus Replication

N-(2-benzoylphenyl)prop-2-enamide derivatives have been identified as potent inhibitors of Zika virus (ZIKV) replication. A study demonstrated that specific derivatives function by preventing the formation of ZIKV replication compartments in the endoplasmic reticulum, a novel mechanism that could be leveraged to develop antiviral treatments against ZIKV infection to mitigate severe complications and potential outbreaks of the virus (Riva et al., 2021).

Synthesis and Application in Heterocyclic Chemistry

Research into the cascade synthesis of benzothiazole-containing vicinal diketones under metal-free conditions has highlighted the utility of N-(2-benzoylphenyl)prop-2-enamide derivatives. These compounds facilitate the construction of complex molecular structures that could have implications in developing new materials and pharmaceuticals (Wan et al., 2016).

Ortho-Acetoxylation/Methoxylation via C–H Activation

A highly regioselective ortho-acetoxylation of N-(2-benzoylphenyl)benzamides, achieved through catalytic C–H activation, showcases the potential of N-(2-benzoylphenyl)prop-2-enamide derivatives in organic synthesis, particularly in modifying molecular structures to achieve desired chemical properties (Reddy et al., 2011).

Photocycloaddition and Cyclisation in Organic Synthesis

N-(1-naphthylethyl)prop-2-enamides, closely related to N-(2-benzoylphenyl)prop-2-enamide, have been studied for their ability to undergo selective intramolecular reactions, including [2+2] and [4+2] cycloadditions and Type-II cyclisation. These reactions, controlled by substituents and sensitisation conditions, are significant for the synthesis of complex nitrogen heterocycles (Kohmoto et al., 2001).

Nickel(II) Complexes for Polymerization Reactivity

The formation of N-(2-benzoylphenyl)benzamido nickel(II) complexes and their application in polymerization processes have been explored. These studies provide insights into the potential of N-(2-benzoylphenyl)prop-2-enamide derivatives in catalysis and the synthesis of polymeric materials (Shim et al., 2003).

properties

IUPAC Name |

N-(2-benzoylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-15(18)17-14-11-7-6-10-13(14)16(19)12-8-4-3-5-9-12/h2-11H,1H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGIWSXVFSRYKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoylphenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2525505.png)

![9-(3,4-dimethylphenyl)-3-hexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2525506.png)

![5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine](/img/structure/B2525512.png)

![4-Imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2525515.png)

![2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525517.png)

![4-tert-butyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2525519.png)

![N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B2525526.png)

![(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2525527.png)